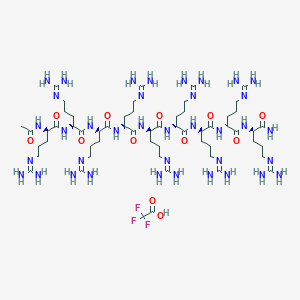
BCR/ABL 210 kD fusion protein (21-29)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BCR/ABL 210 kD fusion protein
Scientific Research Applications
Leukemia Association and Transcript Expression : The Philadelphia (Ph) chromosome translocation in chronic myelogenous leukemia (CML) results in the formation of BCR/ABL genes, which are transcribed into hybrid transcripts leading to 210-kD fusion proteins (P210). These proteins are also found in acute lymphoblastic leukemia (Ph+ALL) cases (Saglio et al., 1996).
T-Cell Responses and Peptide Recognition : Research has shown that the BCR-ABL oncoprotein's p210b2a2 fusion region is recognized by HLA-DR2a restricted cytotoxic T lymphocytes. This finding is significant in the context of immune responses to chronic myelogenous leukemia (CML) (Ten Bosch et al., 1999).
Immunogenicity of BCR-ABL Breakpoint Peptide : Human CD4+ T cells can be elicited by primary in vitro immunization with a BCR-ABL breakpoint peptide. This demonstrates the potential for immunotherapeutic approaches in treating chronic myeloid leukemia (CML) (Bosch et al., 1996).
Model for Studying Pathogenesis : The expression of the 210-kD bcr/abl fusion oncoprotein in mice, through transduction of bone marrow cells, has been used to efficiently induce a chronic myelogenous leukemia-like disease. This model is valuable for studying the pathogenesis and treatment of CML (Pear et al., 1998).
Interaction with c-Myc Oncoprotein : The Bcr protein, which forms the fusion partner for Abl in leukemias, interacts with the c-Myc oncoprotein. This interaction suggests that one function of Bcr is to limit the activity of c-Myc, which may contribute to the high level of c-Myc protein observed in Bcr-Abl transformed cells (Mahon et al., 2003).
BCR/ABL Transcript Detection and Quantification : A study developed a monochrome multiplex real-time RT-PCR assay for the identification and quantification of BCR/ABL fusion transcripts, which are crucial in the clinical management of chronic myeloid leukemia and acute lymphoblastic leukemia (Gutiérrez et al., 2005).
Role in Acute Myelogenous Leukemia : Research indicates that the genomic configuration and translation product of Ph-positive acute myelogenous leukemia (AML) can be similar to that of Ph-positive acute lymphoblastic leukemia (ALL), highlighting the role of the BCR/ABL fusion protein in different types of leukemia (Kurzrock et al., 1987).
Antigenic Exposure of Joining Region : A study showed that the tumor-specific b2-a2 joining region in the native P210bcr-abl molecule is antigenically exposed, which is significant for antibody recognition in chronic myeloid leukemia (van Denderen et al., 1989).
properties
sequence |
KQSSKALQR |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
BCR/ABL 210 kD fusion protein (21-29) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





